7-Oxaspiro[3.5]nonan-2-one
Overview
Description
7-Oxaspiro[3.5]nonan-2-one is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . It is characterized by a spirocyclic structure, which includes an oxygen atom and a ketone functional group. This compound is often used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxaspiro[3.5]nonan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diol with a ketone in the presence of an acid catalyst to form the spirocyclic structure . The reaction conditions often require moderate temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to maximize efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 7-Oxaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The spirocyclic structure can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
7-Oxaspiro[3.5]nonan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Oxaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The spirocyclic structure provides unique steric and electronic properties that can affect its binding to biological targets and its overall activity .
Comparison with Similar Compounds
- 2-Oxaspiro[3.5]nonan-7-one
- 1-Oxaspiro[4.5]dec-3-ylamine hydrochloride
- 6-Oxaspiro[2.5]octane-1-carboxylic acid
Comparison: 7-Oxaspiro[35]nonan-2-one is unique due to its specific spirocyclic structure and the presence of a ketone functional groupFor instance, while 2-Oxaspiro[3.5]nonan-7-one shares a similar spirocyclic framework, the position of the oxygen and ketone groups differs, leading to variations in chemical behavior and applications .
Biological Activity
7-Oxaspiro[3.5]nonan-2-one is a spirocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that may influence its interactions with various biological targets, making it a candidate for further research in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is . The compound is characterized by a spirocyclic structure, which includes a ketone functional group that contributes to its reactivity profile. The presence of the carbonyl group allows for various chemical reactions, such as oxidation, reduction, and substitution, which are essential for its biological activity.
The mechanism of action of this compound involves its interaction with specific molecular targets through its electrophilic carbonyl group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or modulating their functions. The unique steric and electronic properties of the spirocyclic structure enhance its binding affinity to biological targets, making it an intriguing subject for drug development .
Biological Activity
Research into the biological activity of this compound has revealed several potential applications:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, making it valuable for therapeutic applications in diseases where enzyme modulation is beneficial .
- Receptor Binding : The compound's structure allows it to fit into unique binding sites on receptors, which may influence receptor activity and downstream signaling pathways .
- Anticancer Potential : Due to its ability to interact with biomolecules, there is ongoing research into its potential as an anticancer agent, particularly in targeting enzymes over-expressed in cancer cell lines .
Research Findings and Case Studies
Several studies have explored the biological implications of this compound:
- In vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit the activity of certain enzymes involved in metabolic pathways, suggesting a role in metabolic regulation .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the spirocyclic structure affect biological activity. Variations in functional groups have been linked to changes in enzyme inhibition potency and selectivity .
- Pharmacological Applications : The compound has been investigated as a lead compound in drug discovery projects aimed at developing new therapeutic agents targeting specific diseases, including cancer and metabolic disorders .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Spirocyclic structure with ketone | Potential enzyme inhibition |
(7-Oxaspiro[3.5]nonan-1-one) | Similar spirocyclic structure | Different reactivity due to carbonyl position |
(7-Oxaspiro[3.5]nonan-2-yl)methanol | Hydroxyl group instead of ketone | Enhanced hydrogen bonding potential |
This table illustrates how structural variations can influence the biological activity and potential applications of these compounds.
Properties
IUPAC Name |
7-oxaspiro[3.5]nonan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-5-8(6-7)1-3-10-4-2-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLFGGYLSWPBHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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